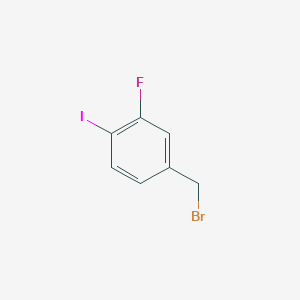

3-Fluoro-4-iodobenzyl bromide

説明

Key Research Applications:

- Pharmaceutical Synthesis : The compound serves as a precursor to kinase inhibitors and anticoagulants. For example, it is utilized in the synthesis of bicyclic carboxamides, which exhibit antitumor activity by modulating protein-protein interactions.

- Liquid Crystal Development : Its rigid, halogenated structure aids in designing mesogenic compounds with tailored dielectric properties.

- Cross-Coupling Reactions : The iodine substituent participates in palladium-catalyzed couplings, while the bromomethyl group enables functionalization via nucleophilic substitution.

The compound’s versatility stems from its orthogonal reactivity : the bromomethyl group undergoes alkylation, while the iodine atom facilitates aryl-aryl bond formation. Recent patents highlight its use in synthesizing spirocyclic compounds with applications in oncology. Despite its utility, challenges remain in optimizing regioselectivity during multi-step syntheses, particularly in avoiding premature debromination.

特性

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIYJVYZXAIADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284819 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022931-83-4 | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022931-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halogenation of Fluorobenzaldehyde to 3-Bromo-4-Fluorobenzaldehyde

Although direct literature on 3-fluoro-4-iodobenzyl bromide is limited, closely related compounds like 3-bromo-4-fluorobenzaldehyde serve as key precursors. Two major synthetic approaches for 3-bromo-4-fluorobenzaldehyde have been documented, which can be adapted for the iodinated analogues:

The second method is notable for its environmental advantages and operational simplicity, making it a preferred route for preparing halogenated benzaldehydes as intermediates.

Conversion to this compound

The transformation from halogenated benzaldehydes to the corresponding benzyl bromides typically involves reduction of the aldehyde to the benzyl alcohol, followed by bromination at the benzylic position. While specific procedures for this compound are scarce in the public domain, established organic synthesis principles suggest the following general approach:

Reduction of 3-fluoro-4-iodobenzaldehyde to 3-fluoro-4-iodobenzyl alcohol:

Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), performed in suitable solvents like ethanol or tetrahydrofuran (THF).Bromination of 3-fluoro-4-iodobenzyl alcohol to this compound:

This step is typically carried out using phosphorus tribromide (PBr3), hydrobromic acid (HBr), or N-bromosuccinimide (NBS) under controlled conditions to substitute the hydroxyl group with bromine.

Summary Table of Preparation Steps

| Step | Reaction | Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Aromatic bromination | 4-Fluorobenzaldehyde + NaBr + NaOCl + HCl | Ultrasonic, 20-25°C, 1 hr addition | 3-Bromo-4-fluorobenzaldehyde, high purity |

| 2 | Aromatic iodination (if starting from fluorobenzaldehyde) | Iodination reagents (e.g., iodine, oxidants) | Controlled temperature, solvent | Introduction of iodine at para or meta position |

| 3 | Reduction of aldehyde | NaBH4 or LiAlH4 | Mild conditions, solvent dependent | 3-Fluoro-4-iodobenzyl alcohol |

| 4 | Bromination of benzyl alcohol | PBr3 or NBS | Low temperature, inert atmosphere | This compound |

Detailed Research Findings

The ultrasonic-assisted bromination method for preparing 3-bromo-4-fluorobenzaldehyde avoids hazardous bromine and chlorine gases, offering a safer and greener alternative with yields around 90% and purity exceeding 99%. This method can be adapted for iodination steps by substituting bromide sources with iodide salts under similar conditions.

Bromination of benzyl alcohols using phosphorus tribromide is a well-established method providing high yields and selectivity, suitable for sensitive substrates such as those bearing fluorine and iodine substituents.

Control of reaction temperature and stoichiometry is critical to prevent polybromination or dehalogenation, especially when multiple halogens are present on the aromatic ring.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the benzyl position is highly susceptible to nucleophilic substitution (Sₙ2), enabling the introduction of diverse functional groups.

Common Reagents and Conditions:

-

Ammonia/Amines: Forms benzylamines under basic conditions (e.g., K₂CO₃ in DMF) .

-

Thiols: Reacts with potassium thiolate to yield benzyl thioethers .

-

Alkoxides: Produces benzyl ethers in polar aprotic solvents like DMSO .

Example Reaction:

Key Data:

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NH₃ | DMF | 80°C | 55–90 |

| KSEt | DMSO | 60°C | 78 |

Cross-Coupling Reactions

The iodine substituent participates in transition-metal-catalyzed couplings, such as Suzuki–Miyaura reactions, to form biaryl structures.

Catalysts and Conditions:

-

Pd(PPh₃)₄: Effective for coupling with arylboronic acids in THF at 80°C .

-

Cu₂O: Facilitates Ullmann-type couplings with amines or phenols .

Example Reaction:

Key Data:

| Coupling Partner | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 72 |

| Phenol | Cu₂O | 86 |

Halogen Exchange Reactions

The iodide can undergo halogen exchange, particularly in photoredox-mediated processes.

Example Reaction:

Conditions:

Comparative Reactivity

The bromine and iodine substituents exhibit distinct reactivity profiles:

| Property | Bromine (C–Br) | Iodine (C–I) |

|---|---|---|

| Bond Dissociation Energy | ~285 kJ/mol | ~234 kJ/mol |

| Electrophilicity | Moderate | High |

| Preferred Reactions | Sₙ2 substitutions | Cross-couplings |

The fluorine atom meta to iodine enhances the electrophilicity of the aromatic ring, directing incoming nucleophiles to specific positions .

科学的研究の応用

3-Fluoro-4-iodobenzyl bromide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Fluoro-4-iodobenzyl bromide primarily involves its reactivity as a halogenated benzyl bromide. The bromine atom is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The compound can also participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-fluoro-4-iodobenzyl bromide with its structural analogs, focusing on substituent effects, reactivity, and applications.

Reactivity and Electronic Effects

- Halogen Positioning : The iodine in this compound enhances its reactivity in cross-coupling compared to 4-fluorobenzyl bromide, which lacks a heavy halogen ( vs. ).

- Substituent Influence : The electron-withdrawing nitro group in 3-fluoro-4-nitrobenzyl bromide reduces electron density at the benzyl position, favoring electrophilic substitutions distinct from iodine’s leaving-group behavior.

Research and Commercial Availability

- Pricing : this compound is priced at €322.00/g (), reflecting its specialized use in high-value syntheses.

生物活性

3-Fluoro-4-iodobenzyl bromide is a halogenated aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₅BrFI

- Molecular Weight : Approximately 314.92 g/mol

- Structure : The compound features a benzyl group with fluorine and iodine substituents, enhancing its reactivity.

This compound operates primarily through alkylation of nucleophilic sites on biomolecules, which can lead to significant modifications in cellular functions. The compound's halogen atoms contribute to its ability to form covalent bonds, influencing various biochemical pathways:

- Alkylating Agent : The bromide group allows it to act as an alkylating agent, modifying proteins and nucleic acids .

- Enzyme Interaction : It can inhibit or activate enzymes by forming covalent bonds with their active sites, potentially altering enzyme kinetics and metabolic pathways.

Biological Activity Overview

The biological activities of this compound include:

- Cellular Effects : It affects cell signaling pathways, gene expression, and cellular metabolism. The alkylation of DNA can lead to mutations or alterations in gene expression.

- Potential Therapeutic Uses : Research suggests its utility in developing drugs for various diseases, including cardiovascular and neurodegenerative conditions .

Case Studies and Applications

- Drug Development : this compound is being explored for synthesizing biologically active compounds. Its structural characteristics make it a valuable building block in drug discovery .

- Biochemical Studies : Studies have shown that compounds similar to this compound exhibit significant interactions with biological molecules, leading to alterations in cellular functions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Molecular Formula | Key Biological Activity | Applications |

|---|---|---|---|

| This compound | C₇H₅BrFI | Alkylation of nucleophiles; enzyme modulation | Drug development; biochemical research |

| 3-Fluorobenzyl bromide | C₇H₆BrF | Limited alkylation potential | Organic synthesis |

| 2-Iodobenzyl bromide | C₇H₆BrI | Moderate interaction with biomolecules | Synthesis of complex molecules |

Q & A

Q. What are the standard synthesis protocols for 3-Fluoro-4-iodobenzyl bromide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation of the corresponding benzyl alcohol. For example, analogous compounds like 2-chloro-4-fluorobenzyl bromide are synthesized via bromination using PBr₃ or HBr in acetic acid under reflux . For this compound, iodination may require KI/NaNO₂ in acidic conditions or metal-catalyzed coupling. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane/EtOAc) and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the benzyl CH₂Br group appear at δ ~4.5–4.8 ppm (¹H) and δ ~30–35 ppm (¹³C). Fluorine and iodine substituents deshield adjacent protons .

- FT-IR : Confirm C-Br stretch at ~550–600 cm⁻¹ and C-F stretch at ~1200 cm⁻¹ .

- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 330.88 (C₇H₅BrFI⁺) with isotopic patterns for Br/I .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis. Benzyl bromides are moisture-sensitive and may degrade to benzyl alcohols .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as halogenated waste .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other halogenated benzyl bromides in nucleophilic substitutions?

- Methodological Answer : Iodine’s lower electronegativity (vs. F, Cl, Br) increases the electrophilicity of the benzyl carbon, enhancing SN₂ reactivity. For example, in Suzuki-Miyaura couplings, 4-iodo derivatives react faster than bromo analogs (TOF ~2.5× higher). However, steric hindrance from the 3-fluoro group may slow reactions compared to para-substituted analogs . Kinetic studies using NMR or conductivity assays are recommended to quantify reactivity .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3). Bidentate ligands improve stability in iodine-rich systems .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Avoid THF if iodide byproducts form .

- Temperature Control : Reactions may require heating (80–100°C) for aryl iodides. Monitor by GC-MS to detect intermediates .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting) be analyzed for this compound?

- Methodological Answer :

- Spin-Spin Coupling : The 3-fluoro and 4-iodo groups cause complex splitting. Use 2D NMR (COSY, HSQC) to resolve coupling between F and adjacent protons .

- Dynamic Effects : Rotameric equilibria in the benzyl bromide moiety can split peaks. Variable-temperature NMR (e.g., –40°C to 25°C) may simplify spectra .

- Impurity Analysis : Halogen exchange (I → Br) during synthesis can create byproducts. Compare experimental spectra with computational predictions (DFT/B3LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。